N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic molecule combining a chromene (coumarin) backbone and a substituted 1,2-oxazole moiety. The chromene ring features a 4-oxo group, while the oxazole is substituted at the 5-position with a 3-methoxyphenyl group and at the 3-position with a methyl-linked carboxamide bridge to the chromene system. The 3-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the oxazole’s heteroaromatic nature could contribute to π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIBWIPRGQXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F2493-0637, also known as N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, primarily targets the human monoamine oxidase-B (hMAO-B) . The hMAO-B enzyme plays a crucial role in the oxidative deamination of biologically significant monoamines, a process that contributes to neurodegenerative diseases.
Mode of Action
F2493-0637 interacts with its target, hMAO-B, by inhibiting its activity. The compound has been identified as a potent hMAO-B inhibitor, with IC50 values within the nanomolar range. This interaction results in the reduction of the oxidative deamination process, thereby potentially mitigating the progression of neurodegenerative diseases.
Biochemical Pathways
The inhibition of hMAO-B by F2493-0637 affects the metabolic pathway of monoamines. Specifically, it reduces the oxidative deamination of monoamines, such as dopamine and beta-phenylethylamine. This alteration in the metabolic pathway can lead to a decrease in the production of harmful byproducts, which are often associated with neurodegenerative diseases.
Result of Action
The molecular and cellular effects of F2493-0637’s action primarily involve the reduction of oxidative deamination of monoamines. By inhibiting hMAO-B, the compound decreases the production of harmful byproducts from the metabolism of monoamines
Biological Activity
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, identified by the CAS number 952969-04-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, particularly focusing on its anticancer and anti-inflammatory properties.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H16N2O5 |
| Molecular Weight | 376.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions of suitable precursors.
- Attachment of the Methoxyphenyl Group : This is achieved through Friedel-Crafts acylation.
- Formation of the Chromene Core : The chromene structure is formed via condensation reactions with appropriate substrates.
- Final Coupling : The final step involves forming the amide bond to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Cell Line Inhibition : Studies have shown that this compound can inhibit various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. It induces apoptosis and inhibits cell proliferation through mechanisms such as:
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits enzymes and pathways associated with inflammation, making it a candidate for further research in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the chromene family, providing insights into their mechanisms:
- Multi-target Ligands : A study evaluated derivatives similar to N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene for their activity against cholinesterases and cyclooxygenases. Some compounds showed dual inhibitory effects against these enzymes, which are critical in inflammation and neurodegenerative diseases .
- Cytotoxicity Evaluation : Compounds related to this structure were tested for cytotoxicity against various cancer cell lines. The presence of specific substituents on the chromene core influenced their effectiveness, highlighting structure–activity relationships crucial for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Hybrid Systems
(a) N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl)...] ()
This compound shares the 1,2-oxazol-3-yl group but replaces the chromene-carboxamide with a diphenylmethyl-acetamide system. The 5-methyl substituent on the oxazole may lower steric hindrance compared to the 3-methoxyphenyl group in the target compound, altering binding specificity .
(b) 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylic Acid Derivatives ()
Replacing the methoxyphenyl group with a thiophene (as in compound 45p) introduces sulfur-based electronegativity, which could modulate solubility and metabolic stability. Thiophene’s smaller size compared to phenyl may enhance target penetration but reduce hydrophobic interactions .
(c) SYN547407 ()
The pesticide SYN547407 incorporates a dihydroisoxazolyl-benzamide structure with trifluoromethyl and chloro-fluoro substituents. The electron-withdrawing trifluoromethyl group enhances metabolic resistance, a feature absent in the target molecule’s methoxy group .
Key Molecular Properties and Hypothetical Bioactivity
The table below compares structural and predicted physicochemical properties based on analogous compounds:
Notes:
- The target compound’s higher H-bond acceptors (chromene carbonyl and oxazole) may improve target engagement but reduce blood-brain barrier penetration.
- The methoxy group’s electron-donating nature contrasts with SYN547407’s electron-withdrawing substituents, suggesting divergent mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
